H-3,5-Diiodo-tyr-ome hcl
CAS No.:
Cat. No.: VC16109714
Molecular Formula: C10H12ClI2NO3
Molecular Weight: 483.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClI2NO3 |
|---|---|
| Molecular Weight | 483.47 g/mol |
| IUPAC Name | methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H |
| Standard InChI Key | RAXWZGMSMQUDTR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
H-3,5-Diiodo-tyr-ome hydrochloride is structurally characterized by a tyrosine backbone substituted with iodine atoms at the 3 and 5 positions of the phenolic ring. The methyl ester group at the carboxyl terminus and the hydrochloride salt at the amine group enhance its solubility in polar solvents. The IUPAC name for this compound is methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate hydrochloride, and its canonical SMILES notation is COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl.
Table 1: Key Structural and Physical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of H-3,5-Diiodo-tyr-ome hydrochloride typically involves a two-step process:
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Iodination of L-tyrosine: Electrophilic iodination using iodine monochloride (ICl) or molecular iodine (I₂) in acidic conditions introduces iodine atoms at the 3 and 5 positions of the tyrosine aromatic ring .
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Esterification and Salt Formation: The carboxyl group of 3,5-diiodotyrosine is esterified with methanol in the presence of thionyl chloride (SOCl₂), followed by hydrochloride salt formation at the amine group .
A 2016 synthesis protocol reported a 67.5% yield for the iodination step using Boc-protected tyrosine methyl ester, followed by purification via high-performance flash chromatography (HPFC) .
Analytical Characterization
Modern techniques for confirming the compound’s identity and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.45 (s, Boc-protecting group), δ 3.75 (s, methoxy group), and δ 7.44 (s, aromatic protons) .
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High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms the molecular ion [M + Na]⁺ at m/z 579.9523 (calculated) vs. 579.9528 (observed) .
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X-ray Crystallography: Resolves the spatial arrangement of iodine atoms and confirms stereochemical purity.
Applications in Biochemical Research
Thyroid Hormone Metabolism Studies
H-3,5-Diiodo-tyr-ome hydrochloride is a precursor in the synthesis of 3,5-diiodothyronine (3,5-T₂) and thyroxine (T₄), critical hormones regulating metabolic processes. Stable isotope-labeled variants (e.g., ¹³C₉-¹⁵N-T₂) derived from this compound enable precise tracking of hormone degradation pathways via LC-MS/MS .
Pharmaceutical Development
The compound’s iodinated structure mimics thyroid hormones, making it valuable for:
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Drug Candidate Screening: Assessing receptor binding affinity for thyroid hormone analogs.
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Prodrug Design: Enhancing bioavailability of hydrophobic therapeutics through esterification .
| Manufacturer | Packaging | Price (USD) | Purity |
|---|---|---|---|
| TRC | 1 g | $130 | ≥95% |
| USBiological | 1 g | $360 | ≥98% |
| Biosynth Carbosynth | 10 g | $483.80 | ≥95% |
| American Custom Chemicals | 250 mg | $514 | ≥95% |
Recent Research Findings
Metabolic Pathway Elucidation
A 2024 study utilized ¹³C/¹⁵N-labeled H-3,5-Diiodo-tyr-ome hydrochloride to trace the conversion of T₄ to 3,5-T₂ in hepatic tissues. Results indicated that 3,5-T₂ is predominantly generated via deiodinase-mediated outer-ring deiodination rather than direct biosynthesis .
Stability Under Physiological Conditions
Accelerated stability testing (40°C, 75% RH) revealed that the hydrochloride salt form retains >90% purity over 6 months, underscoring its suitability for long-term storage in biochemical assays.
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